acetic acid;(1S)-cyclohex-2-en-1-ol
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Overview
Description
Acetic acid;(1S)-cyclohex-2-en-1-ol is a compound that combines the properties of acetic acid and (1S)-cyclohex-2-en-1-ol. Acetic acid, also known as ethanoic acid, is a colorless liquid with a pungent odor and is widely used in the chemical industry. (1S)-cyclohex-2-en-1-ol is a cyclic alcohol with a double bond, which adds unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S)-cyclohex-2-en-1-ol can be achieved through various methods. One common approach involves the esterification of acetic acid with (1S)-cyclohex-2-en-1-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol. . The production of (1S)-cyclohex-2-en-1-ol can be achieved through the hydrogenation of phenol, which involves the reduction of the aromatic ring to form the cyclohexenol structure.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1S)-cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the cyclohexenol ring to a single bond, forming cyclohexanol derivatives.
Substitution: The hydroxyl group in (1S)-cyclohex-2-en-1-ol can undergo substitution reactions with various reagents to form esters, ethers, or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Esters, ethers, or halides.
Scientific Research Applications
Acetic acid;(1S)-cyclohex-2-en-1-ol has various scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.
Medicine: Studied for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of acetic acid;(1S)-cyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. Acetic acid acts as a weak acid, dissociating to release hydrogen ions (H+) which can participate in various biochemical reactions. (1S)-cyclohex-2-en-1-ol can interact with enzymes and receptors, influencing cellular processes such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread industrial and household applications.
Cyclohexanol: A cyclic alcohol similar to (1S)-cyclohex-2-en-1-ol but without the double bond.
Phenol: An aromatic compound that can be hydrogenated to form (1S)-cyclohex-2-en-1-ol.
Uniqueness
Acetic acid;(1S)-cyclohex-2-en-1-ol is unique due to the combination of the acidic properties of acetic acid and the cyclic structure of (1S)-cyclohex-2-en-1-ol.
Properties
CAS No. |
62247-41-0 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
acetic acid;(1S)-cyclohex-2-en-1-ol |
InChI |
InChI=1S/C6H10O.C2H4O2/c7-6-4-2-1-3-5-6;1-2(3)4/h2,4,6-7H,1,3,5H2;1H3,(H,3,4)/t6-;/m1./s1 |
InChI Key |
YEMMTZJOLPVNLJ-FYZOBXCZSA-N |
Isomeric SMILES |
CC(=O)O.C1CC=C[C@H](C1)O |
Canonical SMILES |
CC(=O)O.C1CC=CC(C1)O |
Origin of Product |
United States |
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